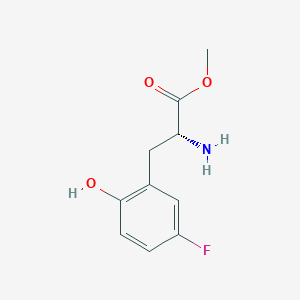
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and halogenated aromatic ring, makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a halogenated benzene derivative.
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.
Amination: Introduction of the amino group through nucleophilic substitution.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
Enzymatic Synthesis: Utilizing enzymes to achieve stereoselective synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the aromatic ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interaction: Investigated for its interactions with proteins and other biomolecules.
Medicine
Pharmaceutical Development: Explored as a potential drug candidate for various therapeutic applications.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways through inhibition or activation of target molecules.
Effects: Resulting in changes in cellular processes, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL: Lacks the fluorine atom, affecting its reactivity and applications.
(1S)-1-Amino-1-(3-fluorophenyl)propan-2-OL: Lacks the chlorine atom, leading to different chemical properties.
(1S)-1-Amino-1-(3-chloro-5-bromophenyl)propan-2-OL: Contains a bromine atom instead of fluorine, altering its reactivity.
Uniqueness
(1S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H11ClFNO |
|---|---|
Peso molecular |
203.64 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
Clave InChI |
FTSOYUUFUORFAW-OLAZFDQMSA-N |
SMILES isomérico |
CC([C@H](C1=CC(=CC(=C1)Cl)F)N)O |
SMILES canónico |
CC(C(C1=CC(=CC(=C1)Cl)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)


![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)

![2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate](/img/structure/B13052137.png)
![(1R)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052155.png)





